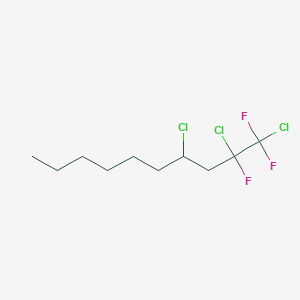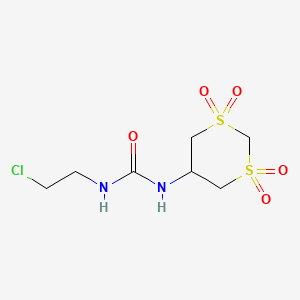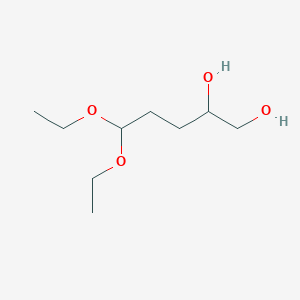
5,5-Diethoxypentane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Diethoxypentane-1,2-diol is an organic compound with the molecular formula C9H20O4. It is a diol, meaning it contains two hydroxyl groups (-OH), which are located on the first and second carbon atoms of the pentane chain. The compound also features two ethoxy groups (-OCH2CH3) attached to the fifth carbon atom. This structure gives it unique chemical properties that make it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5,5-Diethoxypentane-1,2-diol can be synthesized through several methods. One common approach involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method is the dihydroxylation of alkenes using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents .
Industrial Production Methods
In industrial settings, the production of this compound often involves the esterification of mixed dibasic acids with higher fatty alcohols, followed by hydrogenation under catalytic conditions . This method is efficient and yields high purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Diethoxypentane-1,2-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with halides or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Osmium tetroxide (OsO4), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halides, nucleophiles
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Applications De Recherche Scientifique
5,5-Diethoxypentane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulation.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 5,5-Diethoxypentane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding, making the compound a versatile intermediate in chemical reactions. The ethoxy groups provide steric hindrance, influencing the compound’s reactivity and stability. These properties enable the compound to act as a nucleophile, electrophile, or catalyst in different reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one: A cyclic phosphonate with similar diol functionality.
1-Substituted 5,5-diethoxy-2,2-(propyl-1,3-disulfanyl)pentane-1,4-diols: Compounds with similar ethoxy and diol groups but different substituents.
Uniqueness
5,5-Diethoxypentane-1,2-diol is unique due to its specific arrangement of ethoxy and hydroxyl groups, which confer distinct chemical properties. This makes it particularly useful in applications requiring precise reactivity and stability, such as in the synthesis of complex organic molecules and industrial chemicals .
Propriétés
Numéro CAS |
26391-90-2 |
|---|---|
Formule moléculaire |
C9H20O4 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
5,5-diethoxypentane-1,2-diol |
InChI |
InChI=1S/C9H20O4/c1-3-12-9(13-4-2)6-5-8(11)7-10/h8-11H,3-7H2,1-2H3 |
Clé InChI |
QNORZCDESUNJJY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CCC(CO)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxa-8-azaspiro[4.5]decane-1,3-dione, 8-(phenylmethyl)-](/img/structure/B14694630.png)
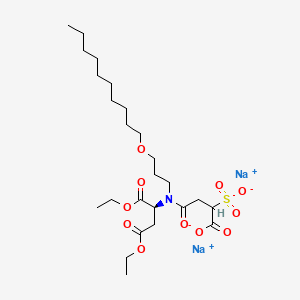
![Benzenamine, N-[2-(4-nitrophenoxy)ethyl]-](/img/structure/B14694649.png)
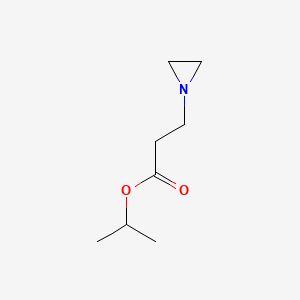
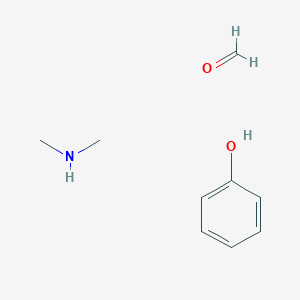
![9-Azabicyclo[4.2.1]nona-2,4-diene-9-carbaldehyde](/img/structure/B14694670.png)
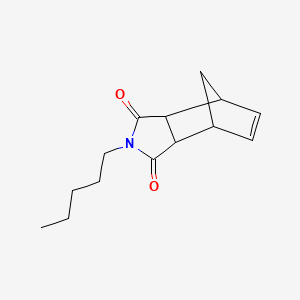
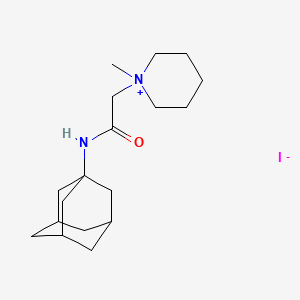
![(E)-N-(Dibenzo[b,d]furan-2-yl)-1-(4-methoxyphenyl)methanimine](/img/structure/B14694683.png)

![2-[2-(3,4-Dimethoxyphenyl)cyclohexyl]sulfanylacetic acid](/img/structure/B14694694.png)
